N-(2,5-dimethoxy-4-nitrophenyl)furan-2-carboxamide

Description

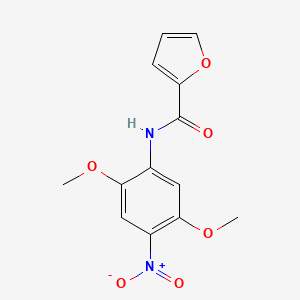

N-(2,5-dimethoxy-4-nitrophenyl)furan-2-carboxamide is an organic compound with the molecular formula C13H12N2O6. It belongs to the class of furan derivatives, which are known for their wide range of biological and pharmacological activities . This compound is characterized by the presence of a furan ring, a nitrophenyl group, and two methoxy groups, making it a unique and versatile molecule in the field of medicinal chemistry.

Properties

Molecular Formula |

C13H12N2O6 |

|---|---|

Molecular Weight |

292.24 g/mol |

IUPAC Name |

N-(2,5-dimethoxy-4-nitrophenyl)furan-2-carboxamide |

InChI |

InChI=1S/C13H12N2O6/c1-19-11-7-9(15(17)18)12(20-2)6-8(11)14-13(16)10-4-3-5-21-10/h3-7H,1-2H3,(H,14,16) |

InChI Key |

MYAZTTFRIJDQQQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C2=CC=CO2)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(2,5-dimethoxy-4-nitrophenyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2,5-dimethoxy-4-nitroaniline under specific conditions. One common method includes the use of coupling reagents such as DMT/NMM/TsO− or EDC in a microwave reactor. The reaction conditions are optimized to achieve high yields and purity of the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and consistency of the compound.

Chemical Reactions Analysis

N-(2,5-dimethoxy-4-nitrophenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Scientific Research Applications

N-(2,5-dimethoxy-4-nitrophenyl)furan-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxy-4-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to antibacterial or anticancer effects. The furan ring and methoxy groups contribute to the compound’s ability to bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

N-(2,5-dimethoxy-4-nitrophenyl)furan-2-carboxamide can be compared with other furan derivatives, such as:

N-(2,5-dimethoxyphenyl)furan-2-carboxamide: Lacks the nitro group, which may result in different biological activities.

N-(4-nitrophenyl)furan-2-carboxamide: Lacks the methoxy groups, which can affect its solubility and reactivity.

N-(2,5-dimethoxy-4-nitrophenyl)thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring, leading to different chemical and biological properties.

Biological Activity

N-(2,5-dimethoxy-4-nitrophenyl)furan-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, chemopreventive effects, and potential therapeutic applications.

1. Cytoprotective Effects

A notable study investigated the cytoprotective effects of a related compound, BK3C231, which shares structural similarities with this compound. This study demonstrated that BK3C231 could protect normal human colon fibroblast cells (CCD-18Co) from DNA and mitochondrial damage induced by the carcinogen 4-nitroquinoline 1-oxide (4NQO). The pretreatment with BK3C231 led to:

- Reduction in DNA strand breaks : The compound significantly decreased the formation of micronuclei.

- Mitochondrial protection : It preserved mitochondrial membrane potential and cardiolipin levels.

- Inhibition of nitrosative stress : BK3C231 reduced nitric oxide levels and increased glutathione levels, indicating a mechanism of action that may involve modulation of cellular oxidative stress pathways .

2. Antiproliferative Activity

The antiproliferative properties of this compound have been evaluated in various cancer cell lines. For instance, compounds structurally related to it have shown significant activity against lung carcinoma (A549) and breast carcinoma (MCF7) cells. The mechanism involved in this activity appears to be linked to the inhibition of key signaling pathways associated with cell cycle progression and apoptosis induction .

Case Study 1: Chemopreventive Potential

In a detailed investigation, researchers explored the chemopreventive potential of compounds similar to this compound. They found that these compounds can induce the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme known for its protective role against oxidative stress. The activation of NQO1 was associated with enhanced detoxification of reactive intermediates generated during carcinogenesis .

Case Study 2: Anticancer Activity

Another study focused on the anticancer activity against various human cancer cell lines. The results indicated that derivatives with nitro groups exhibited enhanced cytotoxicity compared to their counterparts without nitro substitutions. This suggests that the nitro group plays a critical role in enhancing biological activity through interactions with specific cellular targets .

Comparative Biological Activity Table

| Compound Name | Cell Line Tested | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 15 | Induction of apoptosis and inhibition of cell cycle |

| BK3C231 | CCD-18Co | Not reported | Protection against DNA damage |

| Related Nitro Compounds | MCF7 | 10 | Inhibition of NQO1 expression |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.